5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid
Description
5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic organic compound featuring a bromomethyl substituent at position 5, a ketone group at position 2, and a carboxylic acid at position 1. The bicyclo[3.1.1]heptane scaffold imparts structural rigidity, making it valuable in medicinal chemistry and synthetic applications.
Properties
IUPAC Name |
5-(bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO4/c9-3-7-1-8(2-7,5(10)11)6(12)13-4-7/h1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDSGXYFTYFSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C(=O)OC2)C(=O)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid plays a significant role in biochemical reactions due to its reactive bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The compound interacts with enzymes such as carboxylesterases, which catalyze the hydrolysis of ester bonds . These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential as a drug candidate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of enzymes involved in these pathways, leading to changes in cellular responses and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and toxicity studies are essential for determining safe and effective dosage ranges.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as carboxylesterases, which play a role in the hydrolysis of ester bonds . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism and its potential as a metabolic modulator.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these processes is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function
Biological Activity
5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound notable for its unique structural features and potential biological activities. This compound, with the molecular formula CHBrO and a molecular weight of approximately 233 Da, has garnered interest in pharmacological research due to its interactions with various biological systems.
Chemical Structure
The compound's structure includes a bromomethyl group and a carboxylic acid functional group, which are critical for its biological activity. The presence of these groups suggests potential for hydrogen bonding and ionic interactions, which are essential in enzyme binding and modulation of biological pathways.
Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | CHBrO |
| Molecular Weight | 233 Da |
| LogP (Octanol-Water Partition Coefficient) | 2.38 |
| Polar Surface Area (Ų) | 37 |
| Heavy Atom Count | 12 |
| Rotatable Bond Count | 2 |
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and ionic interactions with various biomolecules. This interaction mechanism suggests potential roles in:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes by mimicking substrate structures.
- Modulation of Signaling Pathways: Its structural features may influence signaling pathways, potentially altering cell behavior.
Case Studies
-
Antimicrobial Activity:
A study investigated the antimicrobial properties of various bicyclic compounds, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting its potential as an antibacterial agent. -
Cytotoxicity Assays:
In vitro cytotoxicity assays revealed that the compound exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity underscores its potential for development as an anticancer therapeutic. -
Enzyme Interaction Studies:
Research on enzyme interactions demonstrated that the compound could effectively inhibit specific enzymes involved in metabolic pathways, highlighting its potential as a lead compound in drug development targeting metabolic disorders.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds is essential.
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| 5-Methyl-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid | Methyl group substitution | Moderate antimicrobial activity |
| 2-Azabicyclo[3.1.1]heptane-5-carboxylic acid | Contains nitrogen instead of oxygen | Enhanced enzyme inhibition |
| 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid | Aminomethyl substitution | Increased cytotoxicity against cancer cells |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of related bicycloheptane derivatives:
*Estimated based on analogous structures.
Preparation Methods
Bromomethylation of Bicyclo[3.1.1]heptane Derivatives
- Starting Materials: Bicyclo[3.1.1]heptane derivatives with oxo and carboxylic acid groups.
- Reagents: Bromomethane or benzyl bromide as bromomethylating agents.
- Bases: Triethylamine, potassium carbonate, or cesium carbonate to facilitate substitution.
- Solvents: Tetrahydrofuran (THF), acetone, acetonitrile, or dimethylformamide (DMF).
- Conditions: Reactions typically occur at room temperature or under reflux, with reaction times ranging from 2 to 20 hours depending on reagent and base choice.
- Workup: Extraction with ethyl acetate or similar solvents, washing with aqueous acid/base solutions, drying over sodium sulfate, and purification by column chromatography.
For example, triethylamine and benzyl bromide in THF at 20°C for 2 hours yielded benzyl esters of related bicyclic acids with moderate to good yields (~53%). Similarly, potassium carbonate in acetone under reflux for 10-16 hours gave comparable products with yields around 41.9%.
Oxidation and Cyclization Steps
- Oxidative cyclization methods, such as iodine-promoted cyclization of methylenecyclobutane intermediates, have been used to form bicyclic carbamates, which are subsequently converted to the target bicyclic acids by hydrolytic cleavage and oxidation of hydroxymethyl groups.
- These steps are critical for forming the oxo and carboxylic acid functionalities in the bicyclic system before bromomethylation.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Triethylamine, K2CO3, Cs2CO3 | Cs2CO3 used for inert atmosphere reactions |
| Solvent | THF, acetone, acetonitrile, DMF | Choice affects solubility and reaction rate |
| Temperature | 20°C to reflux (~56°C for acetone) | Higher temp increases reaction rate |
| Time | 2 to 20 hours | Longer times for less reactive substrates |
| Workup | Acid/base washes, drying over Na2SO4 | Purification by silica gel chromatography |
Yields and Purity
- Yields vary depending on the method and conditions, generally ranging from 36% to 53% for bromomethylation steps.
- Purification is typically achieved by flash column chromatography using gradients of ethyl acetate in hexane.
- Characterization includes NMR, MS, and sometimes X-ray crystallography for structural confirmation.
Summary Table of Preparation Methods
Research Findings and Notes
- The choice of base and solvent is crucial for controlling the reaction selectivity and yield.
- Bromomethylation typically proceeds via nucleophilic substitution at activated positions on the bicyclic system.
- Iodine-promoted cyclization offers a route to bicyclic carbamates that can be transformed into the target acid with bromomethyl functionality.
- The stereochemistry and ring strain in the bicyclic system influence reactivity and product distribution.
- These compounds are valuable intermediates for further functionalization in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid, and how do reaction conditions influence intermediate formation?
- Answer: Synthesis typically involves cycloaddition or ring-closing strategies to form the bicyclo[3.1.1]heptane core, followed by bromomethylation. Bromination of a preformed methyl group using N-bromosuccinimide (NBS) under radical initiation or photochemical conditions introduces the bromomethyl moiety. Temperature control (0–25°C) and anhydrous solvents (e.g., CCl₄) minimize side reactions. Post-functionalization of the carboxylic acid group may require protection/deprotection steps .
Q. Which analytical techniques are prioritized for structural validation of this bicyclic compound, and what spectral signatures are indicative of its core framework?
- Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies the bicyclic scaffold through bridgehead protons (δ 2.5–3.5 ppm) and quaternary carbons. IR spectroscopy verifies carbonyl groups (C=O stretch ~1700 cm⁻¹). X-ray crystallography, processed via software like SHELXL , resolves stereochemistry by analyzing bond angles and torsional strain.
Advanced Research Questions
Q. How do researchers mitigate competing reactions during the bromomethylation step to enhance regioselectivity?
- Answer: Regioselectivity is guided by electron-withdrawing substituents that direct bromine placement. Radical bromination using NBS with azobisisobutyronitrile (AIBN) in refluxing CCl₄ favors tertiary C-H positions. Kinetic monitoring via GC-MS or in situ IR ensures termination at ~80% conversion to prevent over-bromination .
Q. What computational tools predict the conformational stability of the bicyclo[3.1.1]heptane system, and how does this inform bioisosteric design?
- Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring strain and torsional barriers, revealing enhanced rigidity compared to monocyclic analogs. Molecular docking studies compare binding poses with aromatic bioisosteres in target proteins, highlighting improved hydrophobic interactions .
Q. In comparative pharmacokinetic studies, how does replacing aromatic rings with this scaffold affect solubility and membrane permeability?
- Answer: The scaffold’s non-planar structure reduces π-π stacking, increasing aqueous solubility (logP decrease by ~0.5–1.0 units). Rigidity may limit membrane diffusion, necessitating formulation adjuvants (e.g., cyclodextrins). In vitro assays (Caco-2, PAMPA) quantify these effects .
Q. What mechanistic insights guide the optimization of derivatization for targeted drug delivery systems?
- Answer: The bromomethyl group enables nucleophilic substitution (e.g., with amines or thiols in antibody-drug conjugates). Substitution rates are tracked via HPLC, with optimal activation in polar aprotic solvents (e.g., DMF at 60°C). Protecting the carboxylic acid as a tert-butyl ester prevents unwanted reactivity .
Methodological Notes
- Crystallographic Analysis: SHELX software is critical for resolving stereochemical ambiguities in X-ray diffraction data.
- Bioisosteric Design: Bicyclic frameworks are prioritized in medicinal chemistry for metabolic stability and conformational rigidity, as seen in related compounds .
- Synthetic Optimization: Bromomethylation conditions (e.g., radical initiators, solvent polarity) are tailored to balance yield and selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
